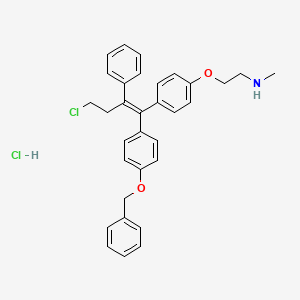
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride” is a compound with the molecular formula C32H33Cl2NO2 and a molecular weight of 534.52 . It belongs to the Toremifene API family and is categorized as an enzyme activator . It is used as a reference standard in cancer research chemicals and analytical standards .
Physical And Chemical Properties Analysis
“N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride” has a molecular weight of 534.52 and a molecular formula of C32H33Cl2NO2 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Metabolic Studies and Comparisons
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride, a metabolite of toremifene, has been extensively studied for its metabolic pathways, particularly in comparison with tamoxifen. Watanabe et al. (2015) found that the formation of N-Desmethyl toremifene is primarily carried out by CYP3A4, an enzyme crucial in drug metabolism. This study suggests different impacts on clinical outcomes for toremifene compared to tamoxifen due to their distinct bioactivation pathways (Watanabe, Watanabe, Maruyama, & Kawashiro, 2015).
Pharmacokinetics and Drug Interactions
The pharmacokinetics of toremifene and its metabolites, including N-Desmethyl toremifene, were studied in patients with advanced breast cancer. Wiebe et al. (2004) reported that steady-state plasma concentrations of these compounds were reached within 1 to 5 weeks, depending on the dose, with a half-life of approximately 5 days (Wiebe, Benz, Shemano, Cadman, & DeGregorio, 2004).
Antitumor and Antiestrogenic Effects
Kangas (2004) discussed the hormonal effects of toremifene metabolites, including N-Desmethyl toremifene. These metabolites have been found to exhibit similar antiestrogenic effects as toremifene, with potential implications for antitumor actions (Kangas, 2004).
Potential in Cancer Therapy
Fiore et al. (2015) investigated toremifene, including its metabolites, for treating desmoid-type fibromatosis. This study provided evidence for considering toremifene as a viable option in specific cancer treatments, even after failure with other hormonal agents (Fiore, Colombo, Radaelli, Callegaro, Palassini, Barisella, Morosi, Baldi, Stacchiotti, Casali, & Gronchi, 2015).
Antioxidant Properties
Ahotupa et al. (1997) explored the antioxidative properties of toremifene. The study highlighted that toremifene, along with its metabolites, could act as potent membrane antioxidants, with implications for their role in biological systems (Ahotupa, Mäntylä, & Kangas, 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWVBZSEURSCSH-MRRLHAJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747545 |
Source


|
| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride | |
CAS RN |
176671-80-0 |
Source


|
| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/no-structure.png)
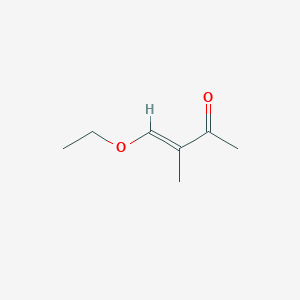

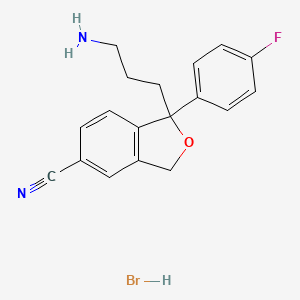
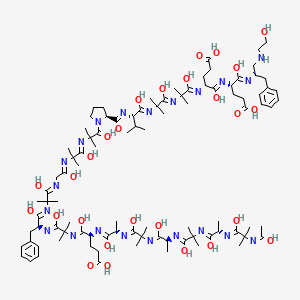
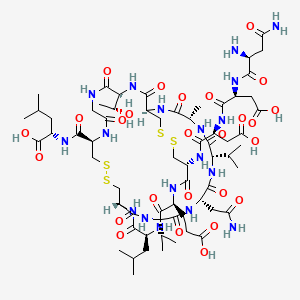
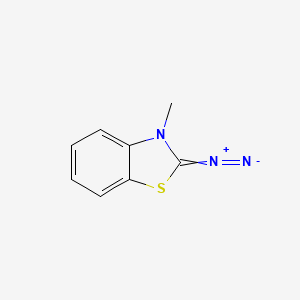

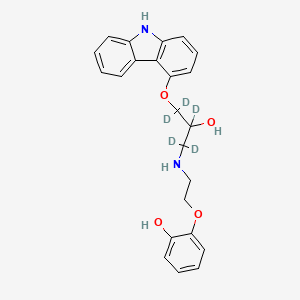
![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)